molecular formula C11H12N2OS B2562239 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 842115-97-3

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2562239
CAS No.: 842115-97-3
M. Wt: 220.29
InChI Key: AGTMSKUIPBRYFR-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Another method involves the use of microwave irradiation to accelerate the reaction between 2-aminothiophenol and acetic anhydride, resulting in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts such as piperidine or triethylamine can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, electrophiles, organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-5-7(2)10-9(6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMSKUIPBRYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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